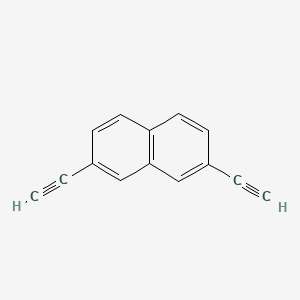

2,7-Diethynylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-diethynylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8/c1-3-11-5-7-13-8-6-12(4-2)10-14(13)9-11/h1-2,5-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUQOHRBNUQTSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=CC(=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60765325 | |

| Record name | 2,7-Diethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60765325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113705-27-4 | |

| Record name | 2,7-Diethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60765325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,7-Diethynylnaphthalene

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 2,7-diethynylnaphthalene, a valuable building block in materials science and supramolecular chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the key synthetic routes, the rationale behind experimental choices, and detailed, actionable protocols. The guide focuses on the two primary and most effective strategies for introducing the ethynyl functionalities onto the naphthalene core: the Sonogashira coupling and the Corey-Fuchs reaction. Each section includes a mechanistic discussion, a summary of reaction parameters, a step-by-step experimental protocol, and a visual representation of the synthetic workflow.

Introduction: The Significance of the 2,7-Diethynylnaphthalene Scaffold

2,7-Diethynylnaphthalene is a rigid, linear, and π-conjugated molecule that has garnered significant interest as a versatile building block for the construction of advanced organic materials. Its symmetrical structure and the presence of two terminal alkyne groups at the 2 and 7 positions of the naphthalene core allow for its use in a variety of polymerization and cross-coupling reactions. This has led to the development of novel materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as in the formation of macrocycles and conjugated microporous polymers. The ability to precisely control the architecture of these materials at the molecular level makes the efficient and reliable synthesis of 2,7-diethynylnaphthalene a critical endeavor.

Synthetic Strategies: A Tale of Two Reactions

The introduction of ethynyl groups onto an aromatic scaffold can be achieved through several methods. For the synthesis of 2,7-diethynylnaphthalene, two methodologies have proven to be the most robust and widely adopted: the Palladium-catalyzed Sonogashira coupling of a 2,7-dihalonaphthalene and the Corey-Fuchs reaction of 2,7-diformylnaphthalene. The choice between these routes often depends on the availability of starting materials and the desired scale of the synthesis.

The Sonogashira Coupling Route: A Powerful C-C Bond Formation

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] This reaction is highly efficient for the formation of sp-sp² carbon-carbon bonds and is a cornerstone of modern organic synthesis.

Mechanistic Rationale: The catalytic cycle of the Sonogashira reaction is a well-established process. It begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex. The final step is a reductive elimination that yields the desired arylethynyl product and regenerates the Pd(0) catalyst.[3] To introduce the two ethynyl groups onto the naphthalene core, a dihalonaphthalene, typically 2,7-dibromonaphthalene, is reacted with a protected alkyne, such as trimethylsilylacetylene (TMSA). The use of a protected alkyne prevents the undesired homocoupling of the terminal alkyne. The silyl protecting group is then removed in a subsequent step under basic conditions.

Workflow for the Sonogashira Coupling Route:

Sources

An In-Depth Technical Guide to 2,7-Diethynylnaphthalene: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2,7-diethynylnaphthalene, a key building block in the synthesis of advanced organic materials. While direct literature on this specific isomer is not abundant, this document synthesizes established chemical principles and data from analogous compounds to offer a robust guide for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, predicted physical and chemical properties, and its significant potential in creating novel conjugated polymers and functional materials.

Introduction: The Significance of Diethynylarenes

Aromatic compounds are foundational to many areas of chemistry, prized for their unique electronic structure and stability.[1] Naphthalene, a simple polycyclic aromatic hydrocarbon, serves as a versatile scaffold for creating complex molecular architectures.[2] When functionalized with terminal alkyne groups, as in 2,7-diethynylnaphthalene, these molecules are transformed into powerful monomers for the construction of highly conjugated systems. The rigid, linear nature of the ethynyl groups extends the π-system of the naphthalene core, paving the way for materials with tailored electronic and photophysical properties. These properties are highly sought after for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3]

The terminal alkyne functionalities are particularly valuable due to their versatile reactivity. They readily participate in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling, which is a cornerstone of modern organic synthesis for creating arylalkynes and conjugated polymers.[4][5] This guide will provide the necessary foundational knowledge to harness the potential of 2,7-diethynylnaphthalene in advanced material synthesis.

Synthesis of 2,7-Diethynylnaphthalene

The synthesis of 2,7-diethynylnaphthalene is not commonly reported, thus a reliable synthetic route must be devised from a readily available precursor. A logical and efficient pathway involves the double Sonogashira coupling of a 2,7-dihalonaphthalene with a protected alkyne, followed by a deprotection step. 2,7-Dibromonaphthalene is a suitable starting material for this purpose.

Caption: Synthetic workflow for 2,7-Diethynylnaphthalene.

Experimental Protocol: Synthesis of 2,7-Diethynylnaphthalene

Step 1: Synthesis of 2,7-Bis(trimethylsilylethynyl)naphthalene

This procedure is adapted from standard Sonogashira coupling protocols.[6][7]

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,7-dibromonaphthalene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq).

-

Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio by volume. The concentration of the dibromonaphthalene should be approximately 0.1 M.

-

To the resulting mixture, add trimethylsilylacetylene (2.5 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,7-bis(trimethylsilylethynyl)naphthalene.

Step 2: Deprotection to 2,7-Diethynylnaphthalene

-

Dissolve the 2,7-bis(trimethylsilylethynyl)naphthalene (1.0 eq) in a mixture of methanol and THF (1:1 v/v).

-

Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvents under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude 2,7-diethynylnaphthalene can be further purified by recrystallization or column chromatography to yield the final product.

Physical and Chemical Properties

Due to the scarcity of experimental data for 2,7-diethynylnaphthalene, the following properties are based on data from analogous aromatic compounds and the known influence of ethynyl functional groups.[1][8]

Predicted Physical Properties

| Property | Predicted Value/Description | Justification |

| Molecular Formula | C₁₄H₈ | - |

| Molecular Weight | 176.22 g/mol | - |

| Appearance | Likely a white to off-white crystalline solid | Aromatic hydrocarbons are often crystalline solids. |

| Melting Point | Expected to be higher than naphthalene (80 °C) and 2,7-dimethylnaphthalene (96-97 °C)[9] | The rigid, linear ethynyl groups and increased molecular symmetry can lead to more efficient crystal packing. |

| Solubility | Soluble in common organic solvents (THF, chloroform, toluene); insoluble in water. | Typical for nonpolar aromatic hydrocarbons.[10] |

Spectroscopic Characterization

-

¹H NMR: Two distinct signals for the aromatic protons and a characteristic singlet for the acetylenic protons (≡C-H) are expected. The acetylenic proton signal would likely appear around 3.0-3.5 ppm.

-

¹³C NMR: Signals for the quaternary ethynyl carbons (C≡C) would be observed in the range of 80-95 ppm. Signals for the naphthalene core carbons would also be present.

-

FT-IR: A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration and a medium intensity band around 2100-2150 cm⁻¹ for the C≡C stretching vibration would be key diagnostic peaks.[11]

Chemical Reactivity and Applications

The chemical reactivity of 2,7-diethynylnaphthalene is dominated by its two terminal alkyne groups. These groups are versatile handles for a wide range of chemical transformations, making this molecule a valuable building block in materials science.[12]

Polymerization Reactions

2,7-Diethynylnaphthalene is an ideal monomer for the synthesis of conjugated polymers, particularly poly(arylene ethynylene)s (PAEs). These polymers are of great interest for their potential applications in organic electronics.[13][14]

Caption: Polymerization of 2,7-Diethynylnaphthalene.

Application Note: Synthesis of Poly(2,7-naphthalene ethynylene)

Through polycondensation reactions, such as Sonogashira or Glaser coupling, 2,7-diethynylnaphthalene can be polymerized to form highly conjugated materials.[15][16] For example, a Sonogashira polycondensation with a dihaloarene comonomer (e.g., 1,4-diiodobenzene) would yield a well-defined alternating copolymer. These polymers often exhibit strong fluorescence and good thermal stability, making them suitable for use in OLEDs and chemical sensors.[11][17]

Cross-Coupling Reactions

The terminal alkynes can undergo various cross-coupling reactions to create larger, discrete molecular structures. This is particularly useful for synthesizing molecular wires, dendrimers, and macrocycles. The Sonogashira coupling with an aryl halide is a prime example, allowing for the precise extension of the conjugated system.[4]

Cycloaddition Reactions

The alkyne functionalities can participate in cycloaddition reactions, such as the Diels-Alder reaction (if a suitable diene is used) or alkyne trimerization to form benzene rings. These reactions can be used to create complex, three-dimensional structures and porous organic frameworks (POFs).[18][19]

Formation of Acetylides

The terminal acetylenic protons are weakly acidic and can be deprotonated with a strong base (e.g., n-butyllithium or sodium amide) to form metal acetylides.[12] These nucleophilic species can then react with various electrophiles, allowing for further functionalization of the naphthalene core.

Conclusion

2,7-Diethynylnaphthalene stands as a highly promising, albeit under-explored, building block for the synthesis of advanced organic materials. Its rigid naphthalene core, combined with the versatile reactivity of its two terminal alkyne groups, provides a powerful platform for creating a diverse range of conjugated polymers, macrocycles, and complex molecular architectures. The synthetic protocols and predicted properties outlined in this guide are intended to provide researchers with the foundational knowledge required to explore and exploit the full potential of this valuable molecule in the ongoing development of next-generation organic electronic and functional materials.

References

-

Tang, X., Zheng, C., Chen, Y., Zhao, Z., Qin, A., Hu, R., & Tang, B. Z. (2017). Multicomponent Tandem Polymerizations of Aromatic Diynes, Terephthaloyl Chloride, and Hydrazines toward Functional Conjugated Polypyrazoles. Macromolecules, 50(1), 139-148. Available at: [Link]

-

Zheng, C., Chen, Y., Tang, X., Wang, Z., Zhao, Z., Qin, A., Hu, R., & Tang, B. Z. (2017). Multicomponent Tandem Polymerization of Aromatic Alkynes, Carbonyl Chloride, and Fischer's Base toward Poly(diene merocyanine)s with Aggregation-Induced Emission Characteristics. Macromolecular Rapid Communications, 38(21), 1700448. Available at: [Link]

-

ResearchGate. (n.d.). Multicomponent tandem polymerizations of aromatic diynes 61a–d, terephthaloyl chloride 57, and hydrazine derivatives 62, 63 towards functional conjugated polypyrazoles. Available at: [Link]

-

Tang, X., Zheng, C., Chen, Y., Zhao, Z., Qin, A., Hu, R., & Tang, B. Z. (2016). Multicomponent Tandem Polymerizations of Aromatic Diynes, Terephthaloyl Chloride, and Hydrazines toward Functional Conjugated Polypyrazoles. The Hong Kong University of Science and Technology. Available at: [Link]

-

Tang, X., Zheng, C., Chen, Y., Zhao, Z., Qin, A., Hu, R., & Tang, B. Z. (2016). Multicomponent Tandem Polymerization of Aromatic Diynes, Terephthaloyl Chloride, and Hydrazine toward Functional Conjugated Polyprazoles. DOI: 10.1021/acs.macromol.6b02319. Available at: [Link]

-

Dallaire, C., Kolber, I., & Gingras, M. (2002). NICKEL-CATALYZED COUPLING OF ARYL O-CARBAMATES WITH GRIGNARD REAGENTS: 2,7-DIMETHYLNAPHTHALENE. Organic Syntheses, 78, 42. Available at: [Link]

-

PubChem. (n.d.). 1,2-Diethynylbenzene. National Center for Biotechnology Information. Available at: [Link]

-

Serafimov, I. M., & Muzafarov, A. M. (2021). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Polymers, 13(24), 4381. Available at: [Link]

-

Osmania University. (n.d.). B.Sc., CBCS Common Core Syllabi for all Universities in Telangana. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Available at: [Link]

-

Dodd, K. M., et al. (2020). Gas-phase synthesis of naphthalene through an unconventional thermal alkyne–alkene [2 + 2] cycloaddition mechanism. Chemical Science, 11(39), 10734-10744. Available at: [Link]

-

Dodd, K. M., et al. (2020). Gas-phase synthesis of naphthalene through an unconventional thermal alkyne–alkene [2 + 2] cycloaddition mechanism. PubMed Central. Available at: [Link]

- Duling, I. N. (1973). U.S. Patent No. 3,775,500. Washington, DC: U.S. Patent and Trademark Office.

-

Fiveable. (n.d.). Aromatic Compounds: Structure & Properties. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of 2,3‐Diethynyl‐1,3‐Butadienes. Available at: [Link]

-

Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Available at: [Link]

-

Chemdad. (n.d.). 2,7-DIMETHYLNAPHTHALENE. Available at: [Link]

-

Bornschein, C., et al. (2016). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 6(12), 203. Available at: [Link]

-

Liu, J., et al. (2018). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 10(11), 1251. Available at: [Link]

-

Christensen, C. A., et al. (2001). A new donor for charge-transfer systems: synthesis and properties of 2,4,7,9-tetramethyl-1,6-dithiapyrene (TMDTP) and structure of (TMDTP)3(PF6)2·2THF and TMDTP–TCNQ. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Photoelectric Device of Polynaphthalene. Available at: [Link]

-

Al-Ghamdi, A. A., et al. (2021). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 13(21), 3799. Available at: [Link]

-

ResearchGate. (n.d.). Alkylation of naphthalene using three different ionic liquids. Available at: [Link]

-

Al-Maxour, H., et al. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. Polymers, 14(19), 3991. Available at: [Link]

-

Wang, Y., et al. (2022). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. Polymers, 14(15), 3180. Available at: [Link]

-

Green Agrochem. (n.d.). Poly Naphthalene Sulfonate. Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. 1,2-Diethynylbenzene | C10H6 | CID 140862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,7-DIMETHYLNAPHTHALENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. www2.scut.edu.cn [www2.scut.edu.cn]

- 11. mdpi.com [mdpi.com]

- 12. Alkyne Reactivity [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 17. researchgate.net [researchgate.net]

- 18. Gas-phase synthesis of naphthalene through an unconventional thermal alkyne–alkene [2 + 2] cycloaddition mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. Gas-phase synthesis of naphthalene through an unconventional thermal alkyne–alkene [2 + 2] cycloaddition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 2,7-Diethynylnaphthalene

Foreword: Unveiling a Versatile Building Block

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the molecular structure and properties of 2,7-diethynylnaphthalene. While seemingly a simple aromatic hydrocarbon, its rigid naphthalene core functionalized with two reactive ethynyl groups at the 2 and 7 positions bestows upon it a unique combination of linearity, planarity, and chemical versatility. This makes it a highly sought-after building block in the rational design of advanced materials, from conjugated polymers with tailored optoelectronic properties to intricate metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage. This document provides an in-depth exploration of its synthesis, structural characteristics, and spectroscopic signature, offering the foundational knowledge necessary to harness the full potential of this remarkable molecule.

The Molecular Architecture of 2,7-Diethynylnaphthalene

The defining feature of 2,7-diethynylnaphthalene is its rigid and planar naphthalene core, a bicyclic aromatic system consisting of two fused benzene rings. The ethynyl substituents at the 2 and 7 positions extend linearly from the naphthalene backbone, creating a highly conjugated π-system that dictates many of its chemical and physical properties.

Structural Parameters: A Theoretical Overview

Table 1: Predicted Molecular Geometry of 2,7-Diethynylnaphthalene

| Parameter | Predicted Value | Rationale |

| C-C bond lengths (naphthalene core) | ~1.36 - 1.42 Å | Consistent with aromatic C-C bonds in naphthalene. |

| C-C single bond (naphthalene-ethynyl) | ~1.43 Å | Typical sp-sp2 carbon-carbon single bond length. |

| C≡C triple bond (ethynyl group) | ~1.20 Å | Characteristic of a carbon-carbon triple bond. |

| C-H bond length (ethynyl group) | ~1.06 Å | Typical sp-hybridized C-H bond length. |

| Bond Angles (naphthalene core) | ~120° | Reflective of the sp2 hybridization of carbon atoms in an aromatic ring. |

| C-C≡C Bond Angle | ~180° | Due to the sp hybridization of the alkyne carbons, resulting in a linear geometry. |

| Overall Molecular Shape | Linear and Planar | The planarity of the naphthalene core and the linear nature of the ethynyl groups result in a largely flat, elongated molecule. |

The ethynyl groups play a crucial role in the supramolecular assembly and crystal packing of 2,7-diethynylnaphthalene. The acidic proton of the terminal alkyne can act as a hydrogen-bond donor, while the π-system of the triple bond can function as a hydrogen-bond acceptor.[1][2] These interactions, along with π-π stacking of the naphthalene cores, are expected to govern the solid-state structure of the molecule.[1][2]

Synthesis of 2,7-Diethynylnaphthalene: A Practical Approach via Sonogashira Coupling

The most efficient and widely employed method for the synthesis of 2,7-diethynylnaphthalene is the Sonogashira cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5] The typical starting material for this synthesis is a 2,7-dihalonaphthalene, with di-iodo and di-bromo derivatives being the most common due to their higher reactivity.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of a diyne derivative from a di-iodonaphthalene, which can be adapted for the synthesis of 2,7-diethynylnaphthalene.

Reaction Scheme:

A representative Sonogashira coupling and deprotection sequence.

Materials:

-

2,7-Diiodonaphthalene

-

Trimethylsilylacetylene (TMSA)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,7-diiodonaphthalene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Slowly add trimethylsilylacetylene (2.2 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup (Step 1): Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude 2,7-bis(trimethylsilylethynyl)naphthalene.

-

Purification (Step 1): Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Deprotection: Dissolve the purified 2,7-bis(trimethylsilylethynyl)naphthalene in a mixture of methanol and THF. Add an excess of potassium carbonate.

-

Reaction Monitoring (Step 2): Stir the mixture at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.

-

Workup (Step 2): Remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 2,7-diethynylnaphthalene.

-

Final Purification: If necessary, the final product can be further purified by recrystallization or sublimation.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the structure and purity of 2,7-diethynylnaphthalene. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a detailed picture of the molecule's electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2,7-diethynylnaphthalene is expected to be relatively simple and highly characteristic.

Table 2: Predicted ¹H NMR Chemical Shifts for 2,7-Diethynylnaphthalene (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H-1, H-8 | ~7.8-8.0 | Doublet | Aromatic protons adjacent to the fused ring system. |

| H-3, H-6 | ~7.6-7.8 | Doublet of doublets | Aromatic protons coupled to two other protons. |

| H-4, H-5 | ~7.4-7.6 | Doublet | Aromatic protons adjacent to the ethynyl group. |

| Ethynyl-H | ~3.1-3.3 | Singlet | The acetylenic proton is shielded by the π-electron cloud of the triple bond.[6] |

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2,7-Diethynylnaphthalene (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2, C-7 (ipso-carbon) | ~121-123 | Aromatic carbon attached to the ethynyl group. |

| Naphthalene Carbons | ~125-135 | Range for sp2 hybridized carbons in the naphthalene core. |

| C≡C-H | ~83-85 | sp-hybridized carbon attached to the hydrogen. |

| C-C≡C | ~78-80 | sp-hybridized carbon attached to the naphthalene ring. |

Infrared (IR) Spectroscopy

The IR spectrum of 2,7-diethynylnaphthalene will be dominated by the characteristic vibrations of the terminal alkyne and the aromatic naphthalene core.

Table 4: Key IR Absorption Bands for 2,7-Diethynylnaphthalene

| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |

| ~3300 | ≡C-H stretch | Strong, sharp | Diagnostic for a terminal alkyne.[7][8] |

| ~2100 | C≡C stretch | Weak to medium | Characteristic of a carbon-carbon triple bond.[7][8] |

| 3100-3000 | Aromatic C-H stretch | Medium | Typical for sp2 C-H bonds in an aromatic ring. |

| 1600-1450 | Aromatic C=C stretch | Medium to strong | Skeletal vibrations of the naphthalene ring. |

| Below 900 | Aromatic C-H out-of-plane bend | Strong | Can provide information about the substitution pattern of the aromatic ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-conjugation in 2,7-diethynylnaphthalene, encompassing the naphthalene core and the two ethynyl groups, results in strong absorption in the ultraviolet region of the electromagnetic spectrum.[9][10][11][12][13] The absorption spectrum is expected to show multiple bands corresponding to π → π* transitions. The position of the longest wavelength absorption maximum (λmax) is sensitive to the extent of conjugation.[9][10][11][12][13]

Relationship between conjugation and UV-Vis absorption.

Applications in Materials Science: A Rigid and Reactive Monomer

The unique molecular structure of 2,7-diethynylnaphthalene makes it an invaluable monomer for the synthesis of advanced organic materials.

Conjugated Polymers (Poly(arylene ethynylene)s)

2,7-Diethynylnaphthalene can be used as a monomer in polymerization reactions, such as oxidative coupling or further cross-coupling reactions, to form poly(arylene ethynylene)s (PAEs).[14][15][16] These polymers possess a fully conjugated backbone, leading to interesting electronic and optical properties. The rigid naphthalene unit helps to prevent aggregation-induced quenching of fluorescence, making these materials promising for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

From monomer to functional polymer.

Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs)

The rigid, linear geometry of 2,7-diethynylnaphthalene makes it an excellent building block for the construction of porous organic polymers and metal-organic frameworks.[17][18][19][20][21] The ethynyl groups can be used as reactive sites for further polymerization or as linkers to coordinate with metal centers in MOFs. The resulting materials can exhibit high surface areas and well-defined pore structures, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.[17][18][19][20][21]

Conclusion and Future Outlook

2,7-Diethynylnaphthalene stands as a testament to the principle that elegant molecular design can lead to materials with exceptional properties. Its synthesis via the robust Sonogashira coupling reaction is well-established, and its structural and spectroscopic characteristics are predictable and well-understood based on fundamental chemical principles. As the demand for novel materials with tailored functionalities continues to grow, the importance of versatile building blocks like 2,7-diethynylnaphthalene will undoubtedly increase. Future research will likely focus on the synthesis of novel polymers and frameworks derived from this monomer and the exploration of their applications in cutting-edge technologies.

References

-

The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Molecules. [Link]

-

Conjugation in UV/Vis spectroscopy. Science and Machines. [Link]

-

The versatile role of the ethynyl group in crystal packing: an interaction propensity study. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

-

Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. Polymers. [Link]

-

The versatile role of the ethynyl group in crystal packing: an interaction propensity study. ResearchGate. [Link]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

-

Perylene- and Naphthalene-based Porous Polyimide Networks for CO₂ Capture and Conversion. University of Bristol Research Portal. [Link]

-

Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. PubMed. [Link]

-

Naphthalene-Based Microporous Polyimides: Adsorption Behavior of CO2 and Toxic Organic Vapors and Their Separation from Other Gases. The Journal of Physical Chemistry C. [Link]

-

UV-Vis Spectroscopy and Conjugated Systems. YouTube. [Link]

-

UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. [Link]

-

Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. ResearchGate. [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

IR: alkynes. University of Calgary. [Link]

-

Conjugated Polymers Containing Large Soluble Diethynyl Iptycenes. ACS Publications. [Link]

-

Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. [Link]

-

1H- and 13C-NMR for. The Royal Society of Chemistry. [Link]

-

Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]

-

Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. [Link]

-

Synthesis and Characterization of Poly(aryleneethynylene)s and Their Corresponding Platinum-Linked Polymers. ResearchGate. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

- 1. The versatile role of the ethynyl group in crystal packing: an interaction propensity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. scienceandmachines.com [scienceandmachines.com]

- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. m.youtube.com [m.youtube.com]

- 12. UV-Vis spectroscopy [faculty.csbsju.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 19. Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Spectroscopic Characterization of the Naphthalene Core: An In-Depth Technical Guide to 2,7-Disubstituted Naphthalenes

Executive Summary

The rigid, aromatic core of naphthalene has made it a foundational scaffold in materials science, medicinal chemistry, and organic electronics. The functionalization of this core at specific positions, such as the 2 and 7 positions, allows for the precise tuning of its electronic and structural properties. 2,7-Diethynylnaphthalene, in particular, is a promising building block for advanced materials due to its linear, conjugated ethynyl groups. However, a comprehensive search of established scientific databases and literature reveals a notable absence of published experimental spectroscopic data for this specific compound.

This guide addresses this information gap by providing a detailed spectroscopic analysis of a closely related and well-characterized analogue: 2,7-dimethylnaphthalene . By presenting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, we can establish a spectroscopic baseline. More importantly, this guide will offer expert interpretation and prediction of how the spectral data would fundamentally differ for 2,7-diethynylnaphthalene. This comparative approach provides researchers with a robust framework for identifying and characterizing 2,7-diethynylnaphthalene in their own work.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic characterization of disubstituted naphthalenes.

The 2,7-Naphthalene Scaffold: A Structural Overview

The C2-symmetric substitution pattern of the 2,7-disubstituted naphthalene core imparts specific properties. The substituents are positioned on opposite rings, maximizing their separation and influencing the overall molecular geometry and electronic distribution.

Below is a comparison of the structures of 2,7-dimethylnaphthalene, for which we will present experimental data, and 2,7-diethynylnaphthalene, the target compound of interest.

Caption: Molecular structures of 2,7-dimethylnaphthalene and 2,7-diethynylnaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2,7-disubstituted naphthalenes, ¹H and ¹³C NMR provide unambiguous information about the substitution pattern and the electronic nature of the substituents.

Experimental Data for 2,7-Dimethylnaphthalene

The following data has been compiled from publicly available spectral databases.[1][2]

¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.69 | d | 2H | H-4, H-5 |

| 7.58 | s | 2H | H-1, H-8 |

| 7.29 | dd | 2H | H-3, H-6 |

| 2.50 | s | 6H | -CH₃ |

¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 135.2 | C-2, C-7 |

| 133.8 | C-4a, C-8a |

| 128.5 | C-4, C-5 |

| 127.3 | C-1, C-8 |

| 125.9 | C-3, C-6 |

| 21.6 | -CH₃ |

Predicted NMR Data for 2,7-Diethynylnaphthalene

The substitution of electron-donating methyl groups with electron-withdrawing and magnetically anisotropic ethynyl groups would induce significant changes in the NMR spectra.

Predicted ¹H NMR Spectral Changes:

-

Aromatic Region: The aromatic protons in 2,7-diethynylnaphthalene would likely experience a downfield shift (to a higher ppm value) compared to the dimethyl analogue due to the deshielding effect of the acetylene groups. The splitting patterns (doublet, singlet, doublet of doublets) would be expected to remain similar, reflecting the C2 symmetry.

-

Acetylenic Proton: A new, sharp singlet would appear, typically in the range of 3.0-3.5 ppm, corresponding to the terminal acetylenic protons (-C≡C-H). The integration of this peak would be 2H.

Predicted ¹³C NMR Spectral Changes:

-

Aromatic Region: The chemical shifts of the aromatic carbons would be altered. The carbons directly attached to the ethynyl groups (C-2, C-7) would likely shift downfield.

-

Acetylenic Carbons: Two new signals corresponding to the alkyne carbons would appear. The quaternary carbon (-C≡C-H) would be expected in the 80-90 ppm range, while the terminal, protonated carbon (-C≡C-H) would appear slightly upfield, typically in the 75-85 ppm range.

Experimental Protocol for NMR Data Acquisition

The following protocol is a standard procedure for obtaining high-quality NMR spectra for publication.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The presence or absence of characteristic absorption bands provides crucial evidence for the molecular structure.

Experimental Data for 2,7-Dimethylnaphthalene

The IR spectrum of 2,7-dimethylnaphthalene is characterized by C-H stretching and bending vibrations and aromatic C=C stretching.[3]

Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (from -CH₃) |

| 1605, 1508, 1450 | Strong | Aromatic C=C skeletal vibrations |

| 880-800 | Strong | C-H out-of-plane bending (aromatic) |

Predicted IR Spectrum for 2,7-Diethynylnaphthalene

The IR spectrum of 2,7-diethynylnaphthalene would be dramatically different and highly diagnostic due to the presence of the alkyne functionalities.

-

≡C-H Stretch: A sharp, strong absorption band would be expected around 3300 cm⁻¹ . This is a classic, unambiguous peak for a terminal alkyne and its presence would be a key piece of evidence for the successful synthesis of the target molecule.

-

C≡C Stretch: A weak to medium, sharp absorption band would appear in the range of 2150-2100 cm⁻¹ . The intensity of this peak can sometimes be weak for symmetrical alkynes, but in this case, it should be clearly observable.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) of the FT-IR spectrometer is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its elemental composition.

Experimental Data for 2,7-Dimethylnaphthalene

The electron ionization (EI) mass spectrum of 2,7-dimethylnaphthalene shows a clear molecular ion peak and characteristic fragmentation patterns.[4]

Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 156 | 100% | [M]⁺ (Molecular Ion) |

| 141 | ~80% | [M-CH₃]⁺ (Loss of a methyl group) |

| 115 | ~30% | [M-CH₃-C₂H₂]⁺ (Loss of methyl and acetylene) |

Predicted Mass Spectrum for 2,7-Diethynylnaphthalene

-

Molecular Weight: The molecular formula for 2,7-diethynylnaphthalene is C₁₄H₈. Its monoisotopic mass would be 176.0626 g/mol .

-

Molecular Ion Peak: A high-resolution mass spectrometry (HRMS) experiment should show a molecular ion peak [M]⁺ at m/z 176.0626 (or [M+H]⁺ at 177.0704 in the case of soft ionization techniques like ESI). This would be the most crucial piece of data to confirm the identity of the compound.

-

Fragmentation: Under EI, fragmentation might involve the loss of the acetylenic protons or cleavage of the C≡C bond, though the aromatic system is generally stable.

Experimental Protocol for Mass Spectrometry Data Acquisition (HRMS-ESI)

High-Resolution Mass Spectrometry with Electrospray Ionization is a standard method for accurate mass determination.

Caption: Workflow for HRMS data acquisition using ESI.

Conclusion

While experimental spectroscopic data for 2,7-diethynylnaphthalene is not currently available in the public domain, a comprehensive understanding of its expected spectral features can be derived from the analysis of its close analogue, 2,7-dimethylnaphthalene. Researchers synthesizing 2,7-diethynylnaphthalene should look for the key predicted features outlined in this guide: the appearance of a terminal alkyne proton signal around 3-3.5 ppm in ¹H NMR; characteristic ≡C-H and C≡C stretching bands at ~3300 cm⁻¹ and ~2100 cm⁻¹, respectively, in the IR spectrum; and a molecular ion peak corresponding to a mass of 176.0626 g/mol in the mass spectrum. The protocols and comparative data presented herein provide a robust framework for the successful characterization of this and other 2,7-disubstituted naphthalene derivatives.

References

-

PubChem. 2,7-Dimethylnaphthalene. National Center for Biotechnology Information. [Link].

-

NIST. Naphthalene, 2,7-dimethyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.) National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link].

-

Organic Syntheses. 2,7-dimethylnaphthalene. [Link].

-

NIST. Mass spectrum (electron ionization) of Naphthalene, 2,7-dimethyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.) National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link].

Sources

A Technical Guide to the Solubility and Stability of 2,7-Diethynylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Diethynylnaphthalene is a rigid, aromatic building block with significant potential in materials science and supramolecular chemistry. Its two terminal alkyne functionalities offer versatile handles for polymerization and derivatization, making it a candidate for creating novel organic semiconductors, porous frameworks, and advanced polymers. However, the successful application of this molecule is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. This guide provides an in-depth analysis of these characteristics, drawing upon data from analogous structures like 2,7-disubstituted naphthalenes and other aryl acetylenes to establish a predictive framework. We present detailed, field-proven protocols for the experimental determination of solubility and for conducting comprehensive stability assessments, enabling researchers to optimize handling, processing, and long-term storage conditions.

Introduction: The Molecular Architecture and Its Implications

2,7-Diethynylnaphthalene (DEN) is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core symmetrically substituted with two ethynyl groups. This structure imparts a high degree of linearity and rigidity. The naphthalene core provides a large, electron-rich π-system, while the terminal acetylene groups are high-energy, reactive moieties capable of undergoing a variety of chemical transformations, including polymerization, cycloadditions, and metal-catalyzed coupling reactions.

Understanding the solubility of DEN is paramount for its synthesis, purification, and processing. The choice of solvent directly impacts reaction kinetics, crystallization behavior, and the ability to cast thin films or create polymer blends. Similarly, its stability under various environmental conditions—such as exposure to heat, light, and chemical agents—determines its shelf-life, processability, and the long-term durability of any resulting materials. Due to the specialized nature of DEN, publicly available data is limited. Therefore, this guide employs a foundational approach, extrapolating from well-studied analogous compounds to provide robust, actionable insights.

Predicted Physicochemical Profile

The physicochemical properties of 2,7-diethynylnaphthalene are largely dictated by its nonpolar, aromatic structure. A summary of its key predicted properties is provided below.

| Property | Predicted Value / Characteristic | Rationale & Implication |

| Molecular Formula | C₁₄H₈ | - |

| Molecular Weight | 176.22 g/mol | Influences diffusion rates and gravimetric calculations. |

| Appearance | Expected to be a crystalline solid | Typical for rigid aromatic compounds.[1] |

| Polarity | Nonpolar | The molecule is dominated by C-C and C-H bonds, leading to low polarity. |

| logP (Octanol/Water) | ~4.0 - 4.5 (Estimated) | High value indicates strong hydrophobicity and poor water solubility.[2] |

| Reactivity Centers | Terminal Alkynes | The C≡C-H bonds are the primary sites for chemical reactions and potential degradation. |

Solubility Profile: A Predictive and Experimental Approach

The solubility of 2,7-diethynylnaphthalene is governed by the principle of "like dissolves like." Its large, nonpolar naphthalene core suggests high solubility in nonpolar organic solvents and very low solubility in polar solvents, particularly water.

Qualitative Solubility Predictions

Based on the behavior of similar aromatic hydrocarbons like 2,7-dimethylnaphthalene and other PAHs, the following solubility trends are anticipated.[1][3]

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent ability to dissolve nonpolar aromatic solutes. |

| Aromatic | Toluene, Xylenes | High | Favorable π-π stacking interactions between solvent and solute. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | Moderate polarity allows for good solvation of the aromatic system.[4] |

| Ketones | Acetone, 2-Butanone | Moderate | Can dissolve a range of compounds but may be less effective than chlorinated or aromatic solvents.[5] |

| Alcohols | Ethanol, Isopropanol | Low to Moderate | Recrystallization of similar compounds from ethanol suggests solubility is significant only at elevated temperatures.[1] |

| Alkanes | Hexanes, Heptane | Low | Lacks the ability to form strong interactions with the π-system of the naphthalene core. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong dipoles can solvate a wide range of solutes. |

| Aqueous | Water | Very Low / Insoluble | The high hydrophobicity of the molecule prevents effective solvation by water.[6] |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

To obtain quantitative solubility data, the isothermal shake-flask method is the gold standard. This protocol provides a self-validating system for determining the equilibrium solubility of DEN in a chosen solvent at a specific temperature.

Objective: To determine the saturation concentration of 2,7-diethynylnaphthalene in a selected solvent.

Materials:

-

2,7-Diethynylnaphthalene (crystalline solid)

-

Solvent of interest (HPLC-grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation: Add an excess amount of solid 2,7-diethynylnaphthalene to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24-48 hours. This extended time ensures that the system reaches thermodynamic equilibrium. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any suspended microcrystals.

-

Quantification:

-

Prepare a stock solution of DEN of known concentration in the same solvent.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Accurately dilute the filtered sample solution to a concentration that falls within the calibration range.

-

Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis). The wavelength of maximum absorbance (λ_max) for the naphthalene chromophore should be used for detection.[7]

-

-

Calculation: Construct a calibration curve by plotting absorbance/peak area versus concentration. Use the linear regression equation to determine the concentration of the diluted sample, and then back-calculate the original concentration of the saturated solution.

Workflow for Solubility Determination

Caption: Potential degradation pathways for 2,7-diethynylnaphthalene under various stress conditions.

Experimental Protocol: Forced Degradation Study (Stability-Indicating Method)

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method, typically using HPLC.

Objective: To assess the stability of DEN under various stress conditions and develop an analytical method that can separate the intact molecule from its degradation products.

Methodology:

-

Stock Solution Preparation: Prepare a solution of DEN in a suitable solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 1N HCl and heat at 60-80 °C for several hours.

-

Base Hydrolysis: Add 1N NaOH and heat at 60-80 °C for several hours.

-

Oxidation: Add 3-6% H₂O₂ and store at room temperature.

-

Thermal Stress: Heat a solution at 60-80 °C. Also, store the solid powder in a high-temperature oven.

-

Photolytic Stress: Expose a solution to direct sunlight or a photostability chamber (ICH Q1B guidelines).

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by HPLC with a photodiode array (PDA) detector. The PDA detector is crucial as it can help determine if new peaks (degradants) have co-eluted with the main peak by assessing peak purity.

-

-

Method Validation: The HPLC method is considered "stability-indicating" if it can resolve the parent peak from all significant degradation product peaks. The goal is to achieve baseline separation.

-

Data Interpretation: Monitor the decrease in the peak area of the parent DEN compound and the appearance and growth of new peaks over time. This provides a comprehensive picture of the molecule's stability profile.

Recommended Handling and Storage

Based on the predicted stability profile, the following practices are recommended to ensure the long-term integrity of 2,7-diethynylnaphthalene:

-

Storage: Store the solid material in a tightly sealed container at low temperatures (≤ 4 °C).

-

Protection from Light: Use amber glass vials or store containers in the dark to prevent photodegradation.

-

Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize oxidative degradation.

-

Solution Handling: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be refrigerated and protected from light.

Conclusion

2,7-Diethynylnaphthalene is a molecule with considerable promise, but its utility is intrinsically linked to its solubility and stability. This guide establishes that DEN is expected to be a nonpolar, crystalline solid with good solubility in common nonpolar organic solvents like DCM and toluene, and poor solubility in aqueous media. Its primary stability concerns stem from the reactivity of its ethynyl groups, which can undergo thermal polymerization, and the photosensitivity of its naphthalene core, which is susceptible to photo-oxidation. By following the detailed experimental protocols provided, researchers can generate robust, quantitative data to guide solvent selection, optimize reaction and processing conditions, and ensure the material's integrity through proper storage and handling.

References

-

arXiv [physics.chem-ph]. (2015). Dissociative photoionization of polycyclic aromatic hydrocarbon molecules carrying an ethynyl group. [Link]

-

Organic Syntheses. (Procedure). 2,7-dimethylnaphthalene. [Link]

-

IUPAC-NIST Solubility Data Series. 2,7-Dimethy1naphthalene Solubility. [Link]

-

ResearchGate. (2022). Thermal Stability of Cocured Blends of Vinyl Trimethoxysilane and Aryl Acetylene Resins with Different Posttreatments. [Link]

-

ScienceDirect. (1994). Thermal polymerization of arylacetylenes: spectroscopic and thermal studies. [Link]

-

Frontiers in Microbiology. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. [Link]

- Google Patents. (1973).

-

National Center for Biotechnology Information. (n.d.). 2,7-Dimethylnaphthalene. PubChem Compound Summary for CID 11396. [Link]

-

Polish Journal of Environmental Studies. (2008). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. [Link]

-

Mississippi State University Scholars Junction. (2006). Large Scale Synthesis and Derivatization of Corannulene: The Smallest Buckybowl. [Link]

-

MDPI. (2021). Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Naphthalene. [Link]

-

PubMed. (2008). [Characteristics and pathway of naphthalene degradation by Pseudomonas sp. N7]. [Link]

-

ResearchGate. (2003). Proposed pathways for the degradation of 1,4-dimethylnaphthalene.... [Link]

-

ResearchGate. (2023). Thermal curing and degradation behaviour of silicon-containing arylacetylene resins. [Link]

-

Chevron. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. [Link]

- Google Patents. (1992).

-

SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations.... [Link]

-

PMC - NIH. (2000). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. [Link]

-

PMC - NIH. (2012). ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. [Link]

-

ACS Publications. (2021). Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review. [Link]

-

ResearchGate. (2008). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. [Link]

-

ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 2,7-dimethyl- (CAS 582-16-1). [Link]

-

ScienceDirect. (2021). Thermal curing mechanism of acetylene-terminated polyimides. [Link]

-

ResearchGate. (2020). Spectra, Electronic Structure of 2-Vinyl Naphthalene and Their Oligomeric Scaffold Models: A Quantum Chemical Investigation. [Link]

-

The Good Scents Company. (n.d.). 2,7-dimethyl naphthalene. [Link]

-

ResearchGate. (2015). Improved Stability and Shape Selectivity of 2,6-Dimethylnaphthalene by Methylation of Naphthalene with Methanol on Modified Zeolites. [Link]

-

MDPI. (2023). Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. [Link]

-

Journal of University of Babylon for Pure and Applied Sciences. (2022). Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. [Link]

-

International Journal of Research in Engineering and Science. (2019). An overview on Common Organic Solvents and their Toxicity. [Link]

-

NIST. (n.d.). Naphthalene, 2,7-dimethyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Naphthalene, 2,7-dimethyl- (CAS 582-16-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. file.sdiarticle3.com [file.sdiarticle3.com]

- 6. pjoes.com [pjoes.com]

- 7. Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds | International Journal of Computational and Experimental Science and Engineering [ijcesen.com]

The Backbone of Molecular Electronics: A Technical Guide to the Electronic and Optical Properties of 2,7-Diethynylnaphthalene

Abstract

This technical guide provides an in-depth exploration of 2,7-diethynylnaphthalene, a key organic semiconductor building block. We dissect its core electronic and optical characteristics, grounded in established synthetic protocols and spectroscopic analysis. This document is intended for researchers, materials scientists, and professionals in drug development and organic electronics, offering a synthesized understanding of the structure-property relationships that make this molecule a compelling target for advanced material design. We will delve into the causality behind its synthesis, the nature of its electronic transitions, and the computational models that complement experimental observations, providing a holistic view of its potential.

Introduction: The Significance of the Ethynyl-Naphthyl Core

Naphthalene derivatives form a versatile and foundational class of polycyclic aromatic hydrocarbons (PAHs) that are pivotal in the advancement of organic electronics.[1] The rigid, planar naphthalene core provides exceptional thermal stability and inherent charge transport capabilities. When functionalized with ethynyl (acetylenic) groups, the π-conjugated system of the naphthalene core is extended, leading to a significant modulation of its electronic and optical properties.

2,7-Diethynylnaphthalene, in particular, offers a linear, rigid-rod-like structure. This specific geometry is highly desirable for creating well-ordered thin films and for constructing larger, conjugated molecular wires and polymers. The ethynyl groups not only extend conjugation but also serve as highly versatile reactive handles for subsequent chemical modifications, such as cross-coupling reactions, to build more complex architectures for applications in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and chemical sensors.[2] Understanding the fundamental electronic and optical behavior of this core unit is therefore essential for the rational design of next-generation organic materials.

Synthesis and Characterization

The primary and most efficient route to synthesizing 2,7-diethynylnaphthalene is through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.[3] This reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds between sp² and sp hybridized centers.

The causality for this synthetic choice is clear: the Sonogashira reaction proceeds under relatively mild conditions, exhibits high functional group tolerance, and consistently provides high yields. The typical precursor is 2,7-dibromonaphthalene, which is coupled with a protected acetylene source, most commonly trimethylsilylacetylene (TMSA). The trimethylsilyl group serves as a protecting group to prevent the undesired homocoupling of the alkyne. This protecting group is then easily removed under basic conditions to yield the terminal alkyne.

Experimental Protocol: Two-Step Synthesis of 2,7-Diethynylnaphthalene

This protocol is a self-validating system, where the successful synthesis and purification of the intermediate in Step 1 is crucial for the high purity of the final product in Step 2.

Step 1: Synthesis of 2,7-bis(trimethylsilylethynyl)naphthalene

-

Reaction Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add 2,7-dibromonaphthalene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).

-

Solvent and Reagents: Add anhydrous, degassed solvents, such as a mixture of toluene and triethylamine (Et₃N) (e.g., 2:1 v/v).

-

Alkyne Addition: Add trimethylsilylacetylene (TMSA) (2.5 eq) dropwise to the stirred mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup and Purification: Upon completion, cool the mixture, filter it through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel (using a non-polar eluent like hexane) to yield 2,7-bis(trimethylsilylethynyl)naphthalene as a pure solid.

Step 2: Deprotection to Yield 2,7-Diethynylnaphthalene

-

Reaction Setup: Dissolve the purified product from Step 1 in a solvent mixture, typically tetrahydrofuran (THF) and methanol (MeOH).

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃) or a catalytic amount of potassium hydroxide (KOH) to the solution.

-

Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Progress is monitored by TLC.

-

Workup and Purification: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl), extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), and wash the organic layer with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The final product, 2,7-diethynylnaphthalene, can be further purified by recrystallization.

Characterization: The identity and purity of the final product are confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

FT-IR Spectroscopy: To identify the characteristic C≡C-H stretching frequency of the terminal alkyne (~3300 cm⁻¹).

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of 2,7-Diethynylnaphthalene.

Electronic and Optical Properties

The electronic and optical properties of conjugated molecules are governed by the transitions between their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] The energy difference between these orbitals is known as the HOMO-LUMO gap (E_gap), which dictates the molecule's absorption and emission characteristics.

Frontier Molecular Orbitals and the HOMO-LUMO Gap

For the naphthalene core, the HOMO and LUMO are π and π* orbitals, respectively. The introduction of the two ethynyl groups at the 2 and 7 positions extends this π-conjugated system. This extension has a predictable and profound effect: it raises the energy of the HOMO and lowers the energy of the LUMO.[5] Consequently, the HOMO-LUMO gap of 2,7-diethynylnaphthalene is significantly smaller than that of unsubstituted naphthalene.

A smaller HOMO-LUMO gap means that less energy is required to excite an electron from the ground state to the first excited state.[6] This directly translates to the molecule absorbing light at longer wavelengths (a bathochromic or red-shift) compared to its parent naphthalene.

Table 1: Calculated Frontier Orbital Energies and Gap

| Compound | HOMO (eV) | LUMO (eV) | E_gap (eV) | Computational Method |

|---|---|---|---|---|

| Naphthalene (Reference) | -6.15 | -1.95 | 4.20 | B3LYP/6-31G(d)[5] |

| 2,7-Diethynylnaphthalene (Predicted) | ~ -5.8 | ~ -2.4 | ~ 3.4 | DFT (Estimated) |

Note: The values for 2,7-diethynylnaphthalene are estimations based on the known effects of ethynyl functionalization on aromatic systems, which typically reduces the gap by 0.5-1.0 eV.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of 2,7-diethynylnaphthalene is expected to be dominated by π-π* transitions. Compared to naphthalene, which has its primary absorption bands well below 300 nm, 2,7-diethynylnaphthalene will exhibit absorption maxima shifted to longer wavelengths, likely in the 300-350 nm range.

Studies on analogous naphthalene derivatives show sharp, well-defined absorption peaks, characteristic of rigid conjugated systems.[8] The spectrum would likely display vibronic fine structure, which are shoulders on the main absorption peaks resulting from transitions to different vibrational levels within the excited electronic state.

Protocol: Measuring UV-Vis Absorption

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of 2,7-diethynylnaphthalene in a UV-transparent solvent such as cyclohexane or dichloromethane.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 500 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

Fluorescence Spectroscopy

Like many PAHs, naphthalene derivatives are often fluorescent.[9] Upon absorbing a photon and reaching an excited state, the molecule can relax by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon called the Stokes shift.

The introduction of silyl and, by extension, ethynyl groups has been shown to enhance the fluorescence intensities of aromatic hydrocarbons.[9] Therefore, 2,7-diethynylnaphthalene is expected to be a blue-emitting fluorophore. Its emission spectrum will be a near mirror image of its absorption spectrum's lowest energy band. The fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed, is a key metric of its efficiency as an emitter.

Diagram: Jablonski Energy Level Diagram

Caption: Energy transitions in 2,7-diethynylnaphthalene.

Applications and Future Directions

The unique linear structure and extended π-conjugation of 2,7-diethynylnaphthalene make it a highly valuable component for various applications in organic electronics and materials science.

-

Molecular Wires and Polymers: The terminal alkyne groups are ideal for polymerization reactions (e.g., via Glaser coupling) to create highly conjugated polymers. These materials are investigated for their conductive properties and potential use in molecular-scale electronics.

-

Organic Semiconductors: As a rigid building block, it can be incorporated into larger molecules designed for use as the active layer in OFETs. Its defined structure can promote favorable intermolecular packing in the solid state, which is crucial for efficient charge transport.

-

Blue Emitters in OLEDs: As predicted by its electronic structure, the molecule and its derivatives are candidates for blue-emitting materials in OLEDs, which remains a significant challenge in display technology.[2]

-

Chemical Sensing: The ethynyl groups can be functionalized to act as binding sites for specific analytes. A change in the fluorescence properties of the molecule upon binding can be used as a sensitive detection mechanism.

The future of 2,7-diethynylnaphthalene research lies in its incorporation into more complex, functional architectures. By leveraging its synthetic accessibility and well-defined electronic properties, scientists can continue to design novel materials with tailored characteristics for a wide range of cutting-edge applications.

References

- Organic Syntheses Procedure: 2,7-dimethylnaphthalene. (n.d.).

- Supplementary Information for - The Royal Society of Chemistry. (n.d.).

- Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water. (2023). PMC - NIH.

- Energies of the HOMO and LUMO levels for the tested naphthalene dimides... (n.d.). ResearchGate.

- Sonogashira coupling of compounds 7 with trimethylsilylacetylene. (n.d.). ResearchGate.

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.

- Naphthalene, 2,7-dimethyl-. (n.d.). NIST WebBook.

- 2,7-Dimethylnaphthalene | C12H12 | CID 11396. (n.d.). PubChem - NIH.

- Naphthalene, 2,7-dimethyl-. (n.d.). NIST WebBook.

- Spectrum [2,6-Dimethyl Naphthalene]. (n.d.). AAT Bioquest.

- Static and Dynamic Electronic (Hyper)polarizabilities of Dimethylnaphthalene Isomers. (n.d.). CORE.

- 2,7-Dimethylnaphthalene. (n.d.). CymitQuimica.

- The Versatility of Naphthalene Derivatives in Organic Synthesis and Electronics. (n.d.).

- Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. (n.d.).

- Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. (n.d.). NIH.

- Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. (2001).

- HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.).

- Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. (n.d.). ResearchGate.

- Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace.

- Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene. (n.d.). ResearchGate.

- Normalized UV-vis absorption spectra of the naphthalene derivatives in... (n.d.). ResearchGate.

- Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification? (n.d.). NIH.

- HOMO–LUMO Energy Gap. (2022). Schrödinger.

- HOMO and LUMO energy levels of a) naphthalene, b) anthracene,... (n.d.). ResearchGate.

- Application Notes and Protocols: Naphthalene-2,7-dicarboxylic Acid Derivatives in Organic Light-Emitting Diodes (OLEDs). (n.d.). Benchchem.

- Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. (n.d.). MDPI.

Sources

- 1. Static and Dynamic Electronic (Hyper)polarizabilities of Dimethylnaphthalene Isomers: Characterization of Spatial Contributions by Density Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,7-二甲基萘 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irjweb.com [irjweb.com]

- 5. researchgate.net [researchgate.net]

- 6. Static and dynamic electronic (hyper)polarizabilities of dimethylnaphthalene isomers: characterization of spatial contributions by density analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

potential derivatives of 2,7-Diethynylnaphthalene

An In-depth Technical Guide to the Synthesis and Derivatization of 2,7-Diethynylnaphthalene

Abstract